Cas no 2470437-87-5 (6-cyclopropylpyridazin-4-amine hydrochloride)

6-cyclopropylpyridazin-4-amine hydrochloride structure
2470437-87-5 structure
商品名:6-cyclopropylpyridazin-4-amine hydrochloride
CAS番号:2470437-87-5
MF:C7H10ClN3
メガワット:171.627399921417
MDL:MFCD32711120
CID:5669509
PubChem ID:155819846

6-cyclopropylpyridazin-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2470437-87-5
    • EN300-27101978
    • 6-cyclopropylpyridazin-4-amine hydrochloride
    • 6-Cyclopropylpyridazin-4-amine;hydrochloride
    • MDL: MFCD32711120
    • インチ: 1S/C7H9N3.ClH/c8-6-3-7(5-1-2-5)10-9-4-6;/h3-5H,1-2H2,(H2,8,10);1H
    • InChIKey: BGZBHRYVDROTCB-UHFFFAOYSA-N
    • ほほえんだ: Cl.N1C(=CC(=CN=1)N)C1CC1

計算された属性

  • せいみつぶんしりょう: 171.0563250g/mol
  • どういたいしつりょう: 171.0563250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų

6-cyclopropylpyridazin-4-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27101978-5g
6-cyclopropylpyridazin-4-amine hydrochloride
2470437-87-5 95%
5g
$4309.0 2023-09-11
Enamine
EN300-27101978-10g
6-cyclopropylpyridazin-4-amine hydrochloride
2470437-87-5 95%
10g
$6390.0 2023-09-11
Enamine
EN300-27101978-1g
6-cyclopropylpyridazin-4-amine hydrochloride
2470437-87-5 95%
1g
$1485.0 2023-09-11
1PlusChem
1P028Y3K-500mg
6-cyclopropylpyridazin-4-aminehydrochloride
2470437-87-5 95%
500mg
$1494.00 2024-05-21
1PlusChem
1P028Y3K-10g
6-cyclopropylpyridazin-4-aminehydrochloride
2470437-87-5 95%
10g
$7960.00 2024-05-21
Aaron
AR028YBW-500mg
6-cyclopropylpyridazin-4-aminehydrochloride
2470437-87-5 95%
500mg
$1618.00 2025-02-17
1PlusChem
1P028Y3K-5g
6-cyclopropylpyridazin-4-aminehydrochloride
2470437-87-5 95%
5g
$5388.00 2024-05-21
1PlusChem
1P028Y3K-2.5g
6-cyclopropylpyridazin-4-aminehydrochloride
2470437-87-5 95%
2.5g
$3662.00 2024-05-21
Aaron
AR028YBW-1g
6-cyclopropylpyridazin-4-aminehydrochloride
2470437-87-5 95%
1g
$2067.00 2025-02-17
Aaron
AR028YBW-50mg
6-cyclopropylpyridazin-4-aminehydrochloride
2470437-87-5 95%
50mg
$498.00 2025-02-17

6-cyclopropylpyridazin-4-amine hydrochloride 関連文献

6-cyclopropylpyridazin-4-amine hydrochlorideに関する追加情報

Introduction to 6-cyclopropylpyridazin-4-amine hydrochloride (CAS No. 2470437-87-5)

6-cyclopropylpyridazin-4-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2470437-87-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridazine class, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile biological activities. The presence of a cyclopropyl group and an amine substituent in the pyridazine core enhances its pharmacological potential, making it a valuable scaffold for developing novel therapeutic agents.

The chemical structure of 6-cyclopropylpyridazin-4-amine hydrochloride consists of a six-membered ring containing two nitrogen atoms, with a cyclopropyl side chain attached at the 6-position and an amine group at the 4-position, which is further protonated to form the hydrochloride salt. This structural configuration imparts unique electronic and steric properties, enabling interactions with biological targets in distinct ways compared to other pyridazine derivatives.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridazine derivatives, particularly those featuring amine functionalities. The amine group serves as a key pharmacophore, facilitating binding to various enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in diseases like cancer, inflammation, and cardiovascular disorders.

One of the most compelling aspects of 6-cyclopropylpyridazin-4-amine hydrochloride is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives of this compound that exhibit enhanced potency and selectivity. These efforts have led to several promising candidates entering preclinical evaluation phases, where they are being tested for their efficacy and safety profiles.

The cyclopropyl group in 6-cyclopropylpyridazin-4-amine hydrochloride plays a crucial role in modulating the compound's bioactivity. This moiety can influence both the metabolic stability and binding affinity of the molecule by introducing steric hindrance and altering electronic distributions. Such structural features are often exploited to optimize drug-like properties, ensuring that the compound behaves favorably in vivo while minimizing off-target effects.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 6-cyclopropylpyridazin-4-amine hydrochloride, facilitating its use in both academic research and industrial applications. These improvements have reduced costs and improved yields, making it more accessible for large-scale studies. Additionally, green chemistry principles have been integrated into synthetic protocols, minimizing waste and hazardous byproducts to align with environmental sustainability goals.

The biological activity of 6-cyclopropylpyridazin-4-amine hydrochloride has been extensively studied in various cellular and animal models. Preliminary findings suggest that this compound exhibits notable anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Furthermore, its ability to modulate enzyme activity has implications for treating neurodegenerative diseases, where dysregulation of enzymatic pathways contributes to disease progression.

In clinical settings, 6-cyclopropylpyridazin-4-amine hydrochloride is being evaluated as a potential therapeutic agent for conditions characterized by abnormal cell proliferation and tissue damage. Its mechanism of action involves interfering with signaling pathways that drive disease processes, offering a multitargeted approach to therapy. Early-phase trials have shown encouraging results in terms of tolerability and preliminary efficacy signals, prompting further investigation into its therapeutic potential.

The development of 6-cyclopropylpyridazin-4-amine hydrochloride also highlights the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating knowledge from multiple fields, researchers can design more effective drugs that address complex diseases from multiple angles. This collaborative approach is essential for translating laboratory discoveries into tangible clinical benefits for patients.

Looking ahead, the future prospects for 6-cyclopropylpyridazin-4-amine hydrochloride appear promising as ongoing research continues to uncover new applications and refine its therapeutic profile. Advances in molecular biology techniques are expected to provide deeper insights into how this compound interacts with biological systems at the molecular level. Such understanding will be crucial for optimizing its use in personalized medicine approaches tailored to individual patient needs.

Moreover, the growing emphasis on structure-based drug design underscores the value of compounds like 6-cyclopropylpyridazin-4-amine hydrochloride, which offer well-defined chemical structures suitable for detailed mechanistic studies. By leveraging crystallographic data and computational modeling tools, researchers can elucidate how this molecule binds to its targets and identify ways to enhance its potency or selectivity further.

In conclusion,6-cyclopropylpyridazin-4-amine hydrochloride (CAS No. 2470437-87-5) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features combined with promising preclinical data position it as a valuable candidate for further development into novel therapeutics addressing unmet medical needs across multiple disease areas.

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